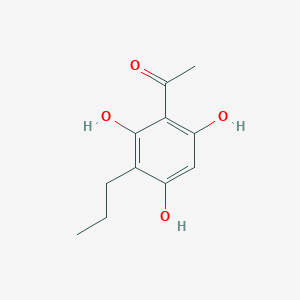

2',4',6'-Trihydroxy-3'-propylacetophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2',4',6'-Trihydroxy-3'-propylacetophenone is a compound that belongs to the family of acetophenones, which are characterized by a phenolic group attached to an acetyl group. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar structures and functional groups have been studied extensively. These studies provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of closely related acetophenones, which can be extrapolated to understand this compound.

Synthesis Analysis

The synthesis of acetophenone derivatives often involves multi-step reactions, including hydrolysis, alkylation, and hydrogenolysis. For instance, 2-alkoxy-3,4,6-trihydroxyacetophenones were prepared from a tetrakis(benzyloxy) precursor through a series of reactions yielding good yields . Similarly, other acetophenone derivatives have been synthesized using different starting materials and reaction conditions, such as the use of resorcinol and acetic acid , or through microwave synthesis . These methods could potentially be adapted for the synthesis of this compound by altering the alkylation step to introduce a propyl group.

Molecular Structure Analysis

The molecular structure of acetophenone derivatives is often characterized by intramolecular hydrogen bonding and the presence of substituents that can influence the overall geometry of the molecule. For example, 3-acetoxy-6-hydroxy-2,4-dimethoxyacetophenone features an intramolecular hydrogen bond . The molecular structure can be determined using techniques such as NMR, IR, and X-ray crystallography . These techniques could be employed to analyze the molecular structure of this compound once synthesized.

Chemical Reactions Analysis

Acetophenone derivatives exhibit a range of chemical behaviors depending on their substituents. For instance, the presence of hydroxyl groups can lead to weak aromatic systems that may form nonaromatic tautomers . The reactivity of these compounds can vary significantly, with some showing high oxidative stability and resistance to reactions like alkylation or nitration . The chemical reactions of this compound would likely be influenced by the presence of the hydroxyl and propyl groups, affecting its reactivity and stability.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetophenone derivatives are closely related to their molecular structure. These properties include melting points, boiling points, solubility, and reactivity. For example, the synthesis of 2,6-dihydroxy-4-pyrrolidinyl-acetophenone led to a compound that was initially characterized as an oil but was later obtained in crystalline form, indicating a change in physical state . Theoretical calculations, such as DFT, can be used to predict various properties, including thermodynamic properties and reactivity descriptors . These methods could be applied to predict the properties of this compound.

Scientific Research Applications

Leukotriene Receptor Antagonism

2',4',6'-Trihydroxy-3'-propylacetophenone derivatives have been examined for their potential in blocking leukotriene-induced contractions, specifically in the context of guinea pig ileum. This research indicates the potential use of these compounds in addressing conditions related to leukotriene activity, such as asthma or allergies (Marshall et al., 1987).

Green Chemistry in Acylation Processes

Research has been conducted on the acylation of resorcinol with acetic acid, using 2',4'-Dihydroxyacetophenone as an intermediate. This process highlights an environmentally friendly approach to chemical synthesis, aligning with the principles of green chemistry (Yadav & Joshi, 2002).

Antibacterial Properties

Studies on the derivatives of 2',3',4'-Trihydroxy-2-phenylacetophenone have shown varying antibacterial activities against Gram-positive strains like Bacillus subtilis and Staphylococcus aureus. This research opens avenues for the development of new antibacterial agents (Goto et al., 2009).

Antileukotrienic and Anti-inflammatory Effects

Further research on 2,4-dihydroxy-3-propylacetophenone derivatives has shown their potential as antileukotrienic agents, with implications for treating inflammatory conditions (Kuchař et al., 1998).

Synthesis and Antimicrobial Activity

Studies on the synthesis and antimicrobial activity of geranyloxy- and farnesyloxy-acetophenone derivatives, which include 2',6'-dihydroxy-4'-geranyloxyacetophenone, have highlighted their effectiveness against oral pathogens. This research suggests potential applications in oral healthcare (Bonifait et al., 2012).

Pharmacokinetics and Metabolism

A study on liposome-encapsulated 2,4,6-Trihydroxygeranylacetophenone explored its pharmacokinetics and metabolism, providing insights into the bioavailability and metabolic pathways of this compound (Alkhateeb et al., 2020).

Safety and Hazards

This compound is labeled with the signal word “Warning” and has the GHS07 pictogram . Hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Mechanism of Action

Target of Action

The primary targets of 2’,4’,6’-Trihydroxy-3’-propylacetophenone are currently unknown. This compound is a relatively new subject of study, and research is ongoing to identify its specific targets within biological systems .

Result of Action

The molecular and cellular effects of 2’,4’,6’-Trihydroxy-3’-propylacetophenone’s action are currently unknown . As research progresses, these effects will be identified and characterized, providing valuable information about the compound’s potential therapeutic applications.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2’,4’,6’-Trihydroxy-3’-propylacetophenone . These factors can include pH, temperature, and the presence of other molecules, among others.

properties

IUPAC Name |

1-(2,4,6-trihydroxy-3-propylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-4-7-8(13)5-9(14)10(6(2)12)11(7)15/h5,13-15H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMMIJNCCUGNGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=C(C=C1O)O)C(=O)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-2-methylbenzamide](/img/structure/B2554227.png)

![5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2554233.png)

![2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B2554235.png)

![(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2554244.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2554245.png)

![2-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2554247.png)